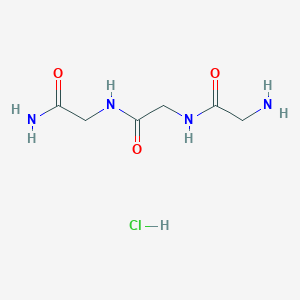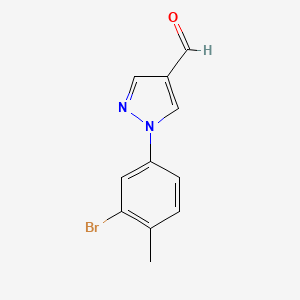
(2E)-1-(3,4-Dimethylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-1-(3,4-Dimethylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one, commonly known as DMPT, is an organic compound belonging to the class of compounds known as alkenes. It is a colorless, solid compound with a molecular formula C15H22O3. DMPT has been widely studied due to its potential applications in a variety of fields, such as medicine, agriculture, and materials science.
Wissenschaftliche Forschungsanwendungen
DMPT has been studied extensively for its potential applications in a variety of fields. In medicine, DMPT has been investigated as a potential anti-inflammatory agent, as well as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). In agriculture, DMPT has been studied as a potential insecticide and fungicide. In materials science, DMPT has been studied for its potential use as a coating material for various substrates.
Wirkmechanismus
The exact mechanism of action of DMPT is still not fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, DMPT has been shown to have insecticidal and fungicidal activity, likely due to its ability to disrupt the cell membranes of target pests and fungi.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMPT are still not fully understood. However, studies have shown that the compound has anti-inflammatory activity, likely due to its ability to inhibit the enzyme cyclooxygenase-2 (COX-2). Additionally, DMPT has been shown to have insecticidal and fungicidal activity.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using DMPT in laboratory experiments is that it is relatively easy to synthesize and is relatively stable. Additionally, DMPT can be used in a variety of applications, such as medicine, agriculture, and materials science. However, there are some limitations to using DMPT in laboratory experiments. For example, the exact mechanism of action of DMPT is still not fully understood, and the compound may have some toxic effects if used in large quantities.
Zukünftige Richtungen
There are several potential future directions for the research of DMPT. First, further research is needed to fully understand the mechanism of action of DMPT, as well as its biochemical and physiological effects. Additionally, more research is needed to determine the optimal conditions for using DMPT in laboratory experiments. Finally, further research is needed to explore the potential applications of DMPT in medicine, agriculture, and materials science.
Synthesemethoden
The synthesis of DMPT is typically carried out in two steps. In the first step, a Grignard reaction is used to form the desired diene. This is done by reacting 3,4-dimethylphenylmagnesium bromide with 2,3,4-trimethoxyphenyl bromide in an inert solvent. The second step involves the dehydration of the diene to form the desired product, DMPT. This is done by heating the diene in the presence of an acid catalyst.
Eigenschaften
IUPAC Name |
(E)-1-(3,4-dimethylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O4/c1-13-6-7-16(12-14(13)2)17(21)10-8-15-9-11-18(22-3)20(24-5)19(15)23-4/h6-12H,1-5H3/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POEMZGCWVCWGPI-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C=CC2=C(C(=C(C=C2)OC)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)/C=C/C2=C(C(=C(C=C2)OC)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3,4-Dimethylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[Cyano(2-fluorophenyl)methyl]acetamide](/img/structure/B6358937.png)










